(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

Catalog No.
S574515
CAS No.
88335-93-7
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxyli...

CAS Number

88335-93-7

Product Name

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid

IUPAC Name

6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)

InChI Key

MYYLMIDEMAPSGH-UHFFFAOYSA-N

SMILES

COC(=O)C1CC=CCC1C(=O)O

Synonyms

6-MCCA, 6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)O

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid is a chiral compound characterized by a cyclohexene ring with methoxycarbonyl and carboxylic acid substituents. Its molecular formula is C9H12O4C_9H_{12}O_4, and it has garnered significant interest in organic chemistry and pharmaceutical research due to its unique structural properties and potential applications in various chemical syntheses and biological studies . The compound exhibits stereochemical specificity, which is crucial for its reactivity and biological activity.

Synthesis and Asymmetric Catalysis

The unique chiral structure of (-)-carvonolic acid makes it a valuable building block for the synthesis of other chiral molecules. Researchers are exploring its use as a chiral pool starting material in asymmetric catalysis, a technique for creating enantiomerically pure compounds. Studies have demonstrated its effectiveness in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. PubChem, National Institutes of Health: )

Medicinal Chemistry and Drug Discovery

The potential biological activity of (-)-carvonolic acid itself is also under investigation. Preliminary research suggests it might possess antimicrobial and anti-inflammatory properties, although further studies are needed to confirm these effects and explore its potential as a therapeutic agent. Journal of Medicinal Chemistry, American Chemical Society:

Material Science and Biosensors

Recent research explores the potential of (-)-carvonolic acid in the development of functional materials. Its unique structure and properties might hold promise for applications in areas like biosensors and organic electronics. However, this field of research is still in its early stages, and further investigation is required to understand its full potential. RSC Advances, Royal Society of Chemistry:

, primarily due to the presence of its functional groups. Key reactions include:

  • Oxidation: This can lead to the formation of cyclohex-3-enone derivatives.
  • Reduction: This reaction produces cyclohex-3-enol derivatives.
  • Substitution: Various substituted cyclohexene derivatives can be generated through nucleophilic substitution reactions involving the carboxylic acid group .

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid may exhibit significant biological activities. Its derivatives are being explored for potential therapeutic applications, including:

  • Anti-inflammatory properties: Some studies suggest that derivatives may inhibit inflammatory pathways.
  • Anticancer activity: The compound's structure allows for interactions with biological targets involved in cancer progression.
  • Enzyme interactions: It serves as a substrate or inhibitor in enzyme-catalyzed reactions, aiding in the study of metabolic pathways .

The synthesis of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid typically involves several steps:

  • Starting Material: Cyclohexene is often used as the initial substrate.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carboxylation reactions, commonly using carbon dioxide under specific conditions (high pressure and temperature).
  • Chiral Resolution: To isolate the desired enantiomer, techniques such as chiral chromatography or the use of chiral catalysts are employed .

In industrial settings, continuous flow reactors may be utilized to enhance yield and efficiency.

The applications of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid span several fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and natural products.
  • Biological Research: The compound is used to investigate enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
  • Industrial Use: It finds applications in producing polymers, agrochemicals, and specialty chemicals .

Interaction studies involving (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid focus on its binding affinity with various enzymes and receptors. The compound's functional groups allow it to participate in diverse biochemical pathways, influencing cellular processes. Understanding these interactions is crucial for elucidating its potential therapeutic mechanisms and optimizing its use in drug development .

Several compounds share structural similarities with (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid. A comparison highlights its unique attributes:

Compound NameSimilarityUnique Features
(1S,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid0.94Enantiomer with opposite stereochemistry
Cyclohex-3-enecarboxylic acid0.84Lacks methoxycarbonyl group
6-(Methoxycarbonyl)cyclohexane-1-carboxylic acid0.84Saturated analog with distinct reactivity
(1R,2S)-rel-Cyclohex-4-ene-1,2-dicarboxylic acid0.84Different functional groups affecting reactivity
(S)-Cyclohex-3-enecarboxylic acid0.84Different stereochemistry affecting biological activity

The uniqueness of (1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid lies in its specific stereochemistry and functional groups that confer distinct reactivity and biological activity compared to its analogs .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31139-03-4

Dates

Modify: 2023-08-15

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